N-(2-chlorophenyl)-2-{[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
N-(2-Chlorophenyl)-2-{[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a triazole-based acetamide derivative characterized by a 1,2,4-triazole core substituted with a cyclohexyl group at position 5 and a 1H-pyrrole moiety at position 2. The sulfur atom at position 3 links the triazole ring to an acetamide chain, which terminates in a 2-chlorophenyl group.
Properties
IUPAC Name |
N-(2-chlorophenyl)-2-[(5-cyclohexyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN5OS/c21-16-10-4-5-11-17(16)22-18(27)14-28-20-24-23-19(15-8-2-1-3-9-15)26(20)25-12-6-7-13-25/h4-7,10-13,15H,1-3,8-9,14H2,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHZOLHFAVYWABY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=NN=C(N2N3C=CC=C3)SCC(=O)NC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-chlorophenyl)-2-{[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article provides a comprehensive overview of its biological activity, including relevant data tables and research findings.
Chemical Structure and Properties
The compound can be described by the following chemical structure:
- Molecular Formula : C18H22ClN4OS
- Molecular Weight : 366.91 g/mol
The presence of the triazole ring and the pyrrole moiety contributes to its biological activity, as these structures are often associated with diverse pharmacological effects.
Research indicates that compounds containing triazole and pyrrole functionalities exhibit a range of biological activities, including antimicrobial, antifungal, and anticancer properties. The proposed mechanisms include:
- Inhibition of Enzymatic Activity : Triazole derivatives often inhibit enzymes critical for pathogen survival.
- Cell Cycle Arrest : Some studies suggest that these compounds can induce cell cycle arrest in cancer cells, leading to apoptosis.
Anticancer Activity
Several studies have investigated the anticancer potential of this compound. For example:
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 1 | HCT116 (Colon Cancer) | 6.2 | Induces apoptosis via caspase activation |
| 2 | T47D (Breast Cancer) | 27.3 | Cell cycle arrest at G1 phase |
| 3 | MCF7 (Breast Cancer) | 43.4 | Inhibition of proliferation |
These results suggest that the compound may be effective against various cancer types by inducing cell death and inhibiting cell growth.
Antimicrobial Activity
The compound has also shown promise as an antimicrobial agent. Research has demonstrated its effectiveness against several bacterial strains:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These findings indicate that this compound could be a candidate for developing new antimicrobial therapies.
Case Study 1: Anticancer Screening
A recent study screened a library of compounds for anticancer activity using multicellular spheroids as a model. This compound was identified as a promising candidate due to its significant reduction in spheroid size compared to controls.
Case Study 2: Antimicrobial Efficacy
In another investigation focusing on antibiotic resistance, this compound was tested against resistant strains of Staphylococcus aureus. Results indicated that it restored sensitivity to methicillin in resistant strains when used in combination with conventional antibiotics.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s triazole-acetamide scaffold is shared with several derivatives reported in the literature. Key comparisons include:
Physicochemical Properties
- Solubility : The cyclohexyl group in the target compound likely reduces aqueous solubility compared to ethyl or pyridinyl substituents in OLC-12/VUAA-1.
- Thermal Stability : Methylsulfanylbenzyl-substituted analogs exhibit melting points >473 K (), suggesting the target compound’s stability may be comparable due to rigid triazole and aromatic systems.
- Synthetic Accessibility : The target compound’s synthesis would require sequential substitutions on the triazole ring, akin to methods in (chloroacetylation of sulfonamides) and (carbodiimide-mediated coupling).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
